1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-
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Overview
Description
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .
Comparison with Similar Compounds
1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- can be compared with other similar compounds, such as:
1,2,4-Thiadiazolidine-3,5-dione: This compound contains a similar ring structure but with different substituents, leading to variations in reactivity and applications.
1,2,4-Dithiazolidine-3,5-dione: The parent compound without the alkyl substituent, which serves as a precursor for various derivatives.
Dithiasuccinoyl (Dts)-amines: These compounds are used as amino protecting groups and have applications in peptide synthesis.
Properties
CAS No. |
501675-37-2 |
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Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
QGRDOCYSQNMAMH-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)N1C(=O)SSC1=O |
Canonical SMILES |
CCC(C)N1C(=O)SSC1=O |
Origin of Product |
United States |
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